[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
“[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C11H10Cl2N2O . It is related to the class of compounds known as imidazoles .
Molecular Structure Analysis
The molecular weight of this compound is 257.114 g/mol . The IUPAC name is 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol . The structure can be represented by the SMILES stringOC(Cn1ccnc1)c2ccc(Cl)cc2Cl
. Physical And Chemical Properties Analysis
The compound is a solid . Its solubility in water and other solvents, melting point, boiling point, and other physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing compounds with structures similar to [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. These compounds are often synthesized through various chemical reactions, including condensation, chlorination, and esterification, and their structures are confirmed through techniques like IR, NMR, and X-ray diffraction (Yan Shuang-hu, 2014). Similarly, the synthesis and structural elucidation of compounds involving triazole moieties have been reported, with confirmation by spectroscopic methods and X-ray crystallography (Heng-Shan Dong & Guoyong Huo, 2009).
Antifungal Activity
Compounds derived from [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol have shown promising antifungal activities. A series of novel derivatives synthesized through aldol condensation exhibited inhibition against various fungi, with some displaying comparable activities to known antifungal agents (Yi-An Ruan et al., 2011).
Catalytic Applications
Tris(triazolyl)methanol derivatives have been used as ligands to form complexes with metals like Cu(I), serving as highly active catalysts for cycloaddition reactions. These complexes facilitate reactions under mild conditions, showcasing their potential in organic synthesis (Salih Ozcubukcu et al., 2009).
Corrosion Inhibition
Triazole derivatives, including those related to [1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. Computational and experimental studies suggest these compounds effectively protect metals by forming a barrier on the surface (Qisheng Ma et al., 2017).
properties
IUPAC Name |
[1-(2,4-dichlorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCAHVICDDRILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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